molecular formula C21H21F6PS B133337 Tri-p-tolylsulfonium Hexafluorophosphate CAS No. 146062-15-9

Tri-p-tolylsulfonium Hexafluorophosphate

Cat. No.: B133337
CAS No.: 146062-15-9
M. Wt: 450.4 g/mol
InChI Key: BIWXKHOYLGAZDG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Tri-p-tolylsulfonium Hexafluorophosphate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tri-p-tolylsulfonium Hexafluorophosphate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a strong acid catalyst in organic synthesis, facilitating reactions such as alkylation, polymerization, and aromatic substitution.

    Biology: It is used in the study of biological processes involving sulfonium compounds.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Tri-p-tolylsulfonium Hexafluorophosphate exerts its effects involves the activation of substrates through protonation or coordination with the sulfonium group. This activation facilitates various chemical reactions by increasing the electrophilicity of the substrates. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Tri-p-tolylsulfonium Hexafluorophosphate can be compared with other similar compounds such as:

  • Tri-p-tolylsulfonium Tetrafluoroborate
  • Tri-p-tolylsulfonium Triflate
  • Tri-p-tolylsulfonium Perchlorate

These compounds share similar structures and properties but differ in their counterions, which can affect their solubility, reactivity, and applications. This compound is unique in its high solubility in organic solvents and its strong acid catalytic properties.

Properties

IUPAC Name

tris(4-methylphenyl)sulfanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21S.F6P/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;1-7(2,3,4,5)6/h4-15H,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWXKHOYLGAZDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548349
Record name Tris(4-methylphenyl)sulfanium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146062-15-9
Record name Tris(4-methylphenyl)sulfanium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tri-p-tolylsulfonium Hexafluorophosphate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tri-p-tolylsulfonium Hexafluorophosphate
Reactant of Route 2
Tri-p-tolylsulfonium Hexafluorophosphate
Reactant of Route 3
Tri-p-tolylsulfonium Hexafluorophosphate
Reactant of Route 4
Tri-p-tolylsulfonium Hexafluorophosphate
Reactant of Route 5
Tri-p-tolylsulfonium Hexafluorophosphate
Reactant of Route 6
Tri-p-tolylsulfonium Hexafluorophosphate

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